molecular formula C11H17N3O B500922 N-butyl-N'-(2-pyridinylmethyl)urea

N-butyl-N'-(2-pyridinylmethyl)urea

Cat. No.: B500922
M. Wt: 207.27g/mol
InChI Key: CXIRPNPCWJLYPS-UHFFFAOYSA-N
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Description

N-Butyl-N'-(2-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-pyridinylmethyl substituent on the adjacent nitrogen. The pyridinylmethyl moiety introduces aromatic and hydrogen-bonding capabilities, while the butyl chain contributes hydrophobicity. This structural combination may influence its physicochemical properties, such as solubility and logP, as well as its biological interactions.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27g/mol

IUPAC Name

1-butyl-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15)

InChI Key

CXIRPNPCWJLYPS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NCC1=CC=CC=N1

Canonical SMILES

CCCCNC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Urea Herbicides

  • Neburon (N-Butyl-N'-(3,4-Dichlorophenyl)-N-Methylurea) :
    Neburon, a herbicide, replaces the pyridinylmethyl group with a 3,4-dichlorophenyl ring. The dichlorophenyl group enhances lipophilicity, increasing soil persistence compared to N-butyl-N'-(2-pyridinylmethyl)urea. Neburon’s environmental half-life exceeds 150 days, whereas the pyridine-containing analog may degrade faster due to reduced electron-withdrawing effects .
Compound Substituents Molecular Weight Key Application LogP (Predicted)
This compound Butyl, 2-pyridinylmethyl ~223.3 (estimated) Not reported ~1.8
Neburon Butyl, 3,4-dichlorophenyl 275.2 Herbicide 3.5

Antiviral Uracil Derivatives

  • HEPT Derivatives (e.g., Compound XXI) :
    These anti-HIV agents, such as 3-(3,5-dimethylbenzyl)-1-(2-pyridinylmethyl)-2,4(1H,3H)-pyrimidinedione, share the 2-pyridinylmethyl group but incorporate a pyrimidinedione core. The pyridinylmethyl group in HEPT derivatives enhances binding to HIV-1 reverse transcriptase, with EC₅₀ values < 1 µM. This compound lacks the pyrimidinedione scaffold, likely reducing antiviral potency .

Clinical Hydroxyquinolines

  • It inhibits metalloproteases via metal chelation, a mechanism distinct from urea-based compounds. The absence of a urea backbone in clioquinol highlights the role of the pyridinylmethyl group in diverse pharmacological contexts .

Pesticidal Ureas

  • Cumyluron (N-((2-Chlorophenyl)methyl)-N'-(1-Methyl-1-Phenylethyl)Urea): Cumyluron’s 2-chlorophenyl and tert-alkyl groups confer herbicidal activity by inhibiting cellulose biosynthesis.

Toxicological Profiles

  • 1-Butyl-3-(2-Furoyl)Urea: This analog exhibits moderate toxicity (oral LD₅₀ in mice: 730 mg/kg) and emits toxic NOx fumes upon decomposition.

Key Structural and Functional Insights

  • Substituent Effects: Pyridinylmethyl vs. Aryl Halides: Pyridinylmethyl enhances hydrogen-bonding capacity, favoring target-specific interactions (e.g., enzyme inhibition), whereas halogenated aryl groups (e.g., Neburon) improve environmental stability.

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